molecular formula C8H3Cl3N2O B13674164 2,6,7-Trichloroquinazolin-4(3H)-one

2,6,7-Trichloroquinazolin-4(3H)-one

Cat. No.: B13674164
M. Wt: 249.5 g/mol
InChI Key: GXTXHDBIILISAG-UHFFFAOYSA-N
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Description

2,6,7-Trichloroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine atoms in the structure may enhance its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trichloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6,7-trichloroaniline with formamide or formic acid, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trichloroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,6,7-Trichloroquinazolin-4(3H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of chlorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloroquinazolin-4(3H)-one
  • 2,7-Dichloroquinazolin-4(3H)-one
  • 2,6,7-Tribromoquinazolin-4(3H)-one

Uniqueness

2,6,7-Trichloroquinazolin-4(3H)-one is unique due to the specific arrangement of chlorine atoms, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives

Properties

Molecular Formula

C8H3Cl3N2O

Molecular Weight

249.5 g/mol

IUPAC Name

2,6,7-trichloro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3Cl3N2O/c9-4-1-3-6(2-5(4)10)12-8(11)13-7(3)14/h1-2H,(H,12,13,14)

InChI Key

GXTXHDBIILISAG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(NC2=O)Cl

Origin of Product

United States

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